1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride
Overview
Description
Scientific Research Applications
DNA Binding and Nuclease Activity
- Copper(II) Complexes with Tridentate Ligands : A study by Kumar et al. (2012) reveals the synthesis and characterization of Cu(II) complexes with three tridentate ligands, one of which is similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride. These complexes exhibit significant DNA binding properties and demonstrate nuclease activity, suggesting potential applications in DNA interaction studies and cancer therapy due to their low toxicity to various cancer cell lines (Kumar et al., 2012).
Antitumor Activity
- Novel Oxadiazole and Trifluoromethylpyridine Derivatives : Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are structurally related to natural products. These compounds, including a derivative similar to this compound, displayed promising antitumor activities in vitro against a panel of 12 cell lines, highlighting their potential in developing new cancer treatments (Maftei et al., 2016).
Corrosion Inhibition
- Cadmium(II) Schiff Base Complexes : Research by Das et al. (2017) on cadmium(II) Schiff base complexes, involving ligands similar to this compound, demonstrated their effectiveness in corrosion inhibition on mild steel. This suggests potential applications in materials science, particularly in corrosion protection (Das et al., 2017).
Catalysis
- Enantioselective Borane Reduction of Benzyl Oximes : A study by Huang et al. (2010) involved the catalytic enantioselective borane reduction of benzyl oximes using compounds including derivatives of this compound. This research contributes to the field of asymmetric synthesis, which is crucial in pharmaceuticals and fine chemicals production (Huang et al., 2010).
Ligand Synthesis and Complexation
- Complexation with Copper(II) and Cadmium(II) : Mardani et al. (2019) reported the synthesis of ligands involving this compound and their complexation with copper(II) and cadmium(II). These complexes were characterized for their potential interactions with selected biomolecules, offering insights into bioinorganic chemistry and molecular recognition (Mardani et al., 2019).
Properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)6-2-3-13-7(4-6)8(9,10)11;/h2-5H,12H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEISHWECZNEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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